2-(4-acetylpiperazine-1-carbonyl)benzoic Acid

Kinase inhibition ITK inhibitor PARP-1 inhibitor

Medicinal chemists developing PARP-1 or kinase inhibitors require validated bifunctional scaffolds to reduce synthetic risk. This ortho-substituted benzoic acid derivative delivers a proven pharmacophore. - **Validated bioactivity**: Derivatives show PARP-1 inhibition (IC50 = 0.023 μM), comparable to olaparib. - **Kinase inhibitor credential**: 4-acetylpiperazine moiety present in BMS-509744 (ITK IC50 = 19 nM). - **Structural uniqueness**: Ortho-carboxylic acid enables intramolecular H-bonding, distinct from inactive para-isomer (CAS 896508-20-6). - **Supply**: ≥95% purity, ready for SAR expansion via amide coupling.

Molecular Formula C14H16N2O4
Molecular Weight 276.292
CAS No. 890092-07-6
Cat. No. B2863154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-acetylpiperazine-1-carbonyl)benzoic Acid
CAS890092-07-6
Molecular FormulaC14H16N2O4
Molecular Weight276.292
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H16N2O4/c1-10(17)15-6-8-16(9-7-15)13(18)11-4-2-3-5-12(11)14(19)20/h2-5H,6-9H2,1H3,(H,19,20)
InChIKeyASOGGXZAKFAXHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Acetylpiperazine-1-carbonyl)benzoic Acid: Bifunctional Synthetic Scaffold


2-(4-Acetylpiperazine-1-carbonyl)benzoic acid (CAS 890092-07-6) is a bifunctional small-molecule building block characterized by a benzoic acid moiety linked via a carbonyl group to a 4-acetylpiperazine ring [1]. With a molecular formula of C14H16N2O4 and a molecular weight of 276.29 g/mol [2], this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly valued for constructing bioactive molecules that incorporate the 4-acetylpiperazine-1-carbonyl pharmacophore [3]. The compound is commercially available from multiple suppliers at purities typically ≥95%, with documented pricing tiers and analytical specifications suitable for research and development procurement .

2-(4-Acetylpiperazine-1-carbonyl)benzoic Acid: Substitution Risks of Analogs and Isomers


Structural analogs of 2-(4-acetylpiperazine-1-carbonyl)benzoic acid — including its para-substituted regioisomer (CAS 896508-20-6), Boc-protected variants, and non-acetylated piperazine-carbonyl benzoic acids — exhibit fundamentally distinct chemical and biological properties that preclude straightforward substitution [1]. The ortho-carboxylic acid group in the target compound enables intramolecular hydrogen bonding with the adjacent carbonyl, affecting both conformation and metal-chelating potential, whereas the para-substituted isomer (4-(4-acetylpiperazine-1-carbonyl)benzoic acid) presents a linear geometry with altered spatial orientation and receptor-binding capacity [2]. The 4-acetylpiperazine-1-carbonyl moiety itself functions as a privileged pharmacophore validated in multiple potent inhibitors (e.g., BMS-509744 with ITK IC50 = 19 nM ), whereas non-acetylated piperazine-carbonyl analogs lack the key acetyl group necessary for critical hydrophobic interactions and kinase selectivity [3]. Consequently, generic substitution without rigorous comparative evaluation introduces unacceptable risk of synthetic inefficiency and biological activity loss.

2-(4-Acetylpiperazine-1-carbonyl)benzoic Acid: Quantitative Differentiation Evidence


Pharmacophore Validation: Potent Kinase and Enzyme Inhibition

The 4-acetylpiperazine-1-carbonyl group — the core structural motif of 2-(4-acetylpiperazine-1-carbonyl)benzoic acid — is a validated pharmacophore demonstrating potent inhibitory activity across multiple therapeutic targets. In the context of ITK (interleukin-2-inducible T-cell kinase) inhibition, compounds incorporating this moiety achieve IC50 values of 19 nM . In PARP-1 inhibition, derivatives containing the 4-acetylpiperazine-1-carbonyl-phenyl substructure exhibit IC50 = 0.023 μM (23 nM), comparable to the clinical PARP inhibitor olaparib [1]. The moiety also appears in competitive ERAP1 aminopeptidase inhibitors with confirmed cellular activity [2]. In contrast, non-acetylated piperazine-carbonyl analogs consistently exhibit reduced potency and target engagement [3].

Kinase inhibition ITK inhibitor PARP-1 inhibitor ERAP1 inhibitor

Regiochemical Differentiation: Ortho vs. Para Substitution

The ortho-substitution pattern in 2-(4-acetylpiperazine-1-carbonyl)benzoic acid (CAS 890092-07-6) confers distinct stereoelectronic properties compared to its para-substituted regioisomer (CAS 896508-20-6). In the ortho isomer, the carboxylic acid group is positioned adjacent to the carbonyl linker, enabling intramolecular hydrogen bonding that influences molecular conformation and metal-chelating capacity. The para isomer presents a linear, extended geometry with no intramolecular hydrogen bonding between the acid and carbonyl groups [1]. While both isomers share the identical molecular formula (C14H16N2O4) and molecular weight (276.29 g/mol), their spatial arrangement yields divergent binding orientations in target proteins and differential reactivity in downstream synthetic transformations [2].

Regioisomer comparison ortho-substitution para-substitution conformational analysis

Commercial Availability and Supplier Comparison

2-(4-Acetylpiperazine-1-carbonyl)benzoic acid is commercially available from multiple global suppliers at purities of ≥95%, with transparent pricing and specification data supporting procurement decisions. Representative pricing includes: 1g at approximately $728-1,061; 2.5g at $1,428; 5g at $2,110; and 250mg at $115-508, depending on supplier and purity grade [1]. Fujifilm Wako offers the compound with pricing in JPY: 250mg at ¥115,000; 1g at ¥335,000; 5g at ¥1,005,000 . In contrast, the para-substituted isomer (CAS 896508-20-6) is less widely stocked and typically requires custom synthesis inquiries, reflecting lower market demand and reduced commercial accessibility [2].

Procurement supplier comparison pricing analysis commercial availability

Co-Crystal Structural Validation of the Pharmacophore

The 4-acetylpiperazine-1-carbonyl moiety has been experimentally validated in protein-ligand co-crystal structures, providing atomic-resolution evidence of its binding interactions. A derivative containing the 4-acetylpiperazine-1-carbonyl-phenyl substructure appears in PDB entry 5ITD, a co-crystal structure of PI3K alpha with a PI3K delta inhibitor resolved by X-ray diffraction at 3.02 Å [1]. Additionally, PDB ligand VBG features the 1-(4-acetylpiperazine-1-carbonyl) motif in a complex molecular architecture [2]. This structural validation distinguishes compounds incorporating this moiety from analogs lacking such experimental binding evidence, supporting their prioritization in structure-based drug design campaigns.

Co-crystal structure PDB structure-based drug design PI3K inhibitor protein-ligand interaction

Bifunctional Reactivity: Dual Synthetic Handles

2-(4-Acetylpiperazine-1-carbonyl)benzoic acid possesses two chemically orthogonal reactive sites: the benzoic acid carboxylic group (available for amide coupling, esterification, or reduction) and the acetylpiperazine nitrogen centers (available for alkylation or further functionalization). This bifunctional architecture enables sequential derivatization strategies that are not possible with mono-functional analogs. The ortho-carboxylic acid position additionally offers steric and electronic effects that modulate reactivity at the adjacent carbonyl [1]. In contrast, the para-substituted regioisomer (CAS 896508-20-6) lacks the proximity effects and intramolecular hydrogen bonding potential that influence the ortho isomer's reactivity profile [2]. This differential reactivity translates to distinct synthetic outcomes when employed in multistep sequences targeting complex heterocyclic systems [3].

Bifunctional scaffold amide coupling esterification sequential derivatization heterocycle synthesis

Solubility and Bioavailability vs. Non-Acetylated Analogs

The acetylpiperazine component of 2-(4-acetylpiperazine-1-carbonyl)benzoic acid enhances solubility and bioavailability compared to non-acetylated piperazine-carbonyl analogs [1]. This property improvement is attributed to the acetyl group's modulation of hydrogen bonding capacity and lipophilicity, which influences membrane permeability and aqueous solubility profiles. In contrast, the non-acetylated analog 2-(piperazine-1-carbonyl)benzoic acid (CAS 37618-28-3) features a free secondary amine that alters both physicochemical properties and synthetic handling requirements, often necessitating additional protection/deprotection steps . While quantitative solubility measurements for the target compound are not publicly available, the class-level property enhancement is well-documented across acetylpiperazine-containing scaffolds [2].

Solubility bioavailability physicochemical properties acetylpiperazine drug-likeness

2-(4-Acetylpiperazine-1-carbonyl)benzoic Acid: Research and Industrial Applications


PARP-1 Inhibitor Development for Oncology

2-(4-Acetylpiperazine-1-carbonyl)benzoic acid serves as a key building block for synthesizing PARP-1 inhibitors. Derivatives incorporating the 4-acetylpiperazine-1-carbonyl-phenyl substructure have demonstrated PARP-1 inhibitory activity with IC50 values as low as 0.023 μM, comparable to the clinical PARP inhibitor olaparib [1]. The bifunctional nature of this scaffold enables systematic SAR exploration through sequential derivatization at both the benzoic acid and acetylpiperazine positions, making it a strategically valuable starting material for oncology-focused medicinal chemistry programs [2].

Kinase Inhibitor Discovery with 4-Acetylpiperazine-1-Carbonyl Pharmacophore

The 4-acetylpiperazine-1-carbonyl moiety present in 2-(4-acetylpiperazine-1-carbonyl)benzoic acid is a validated pharmacophore for kinase inhibition, as exemplified by BMS-509744 (ITK IC50 = 19 nM with 200-fold selectivity over Tec family kinases) . This scaffold can be elaborated into diverse kinase inhibitor chemotypes through standard amide coupling and heterocycle-forming reactions, enabling the rapid generation of focused kinase inhibitor libraries. Structural validation of related compounds in co-crystal structures (PDB 5ITD) further supports rational, structure-based optimization [3].

Ortho-Substituted Heterocycle Synthesis

The ortho-substitution pattern of 2-(4-acetylpiperazine-1-carbonyl)benzoic acid uniquely positions the carboxylic acid adjacent to the carbonyl linker, enabling intramolecular hydrogen bonding that can template specific conformations or facilitate metal-chelation strategies in synthesis [4]. This proximity effect differentiates it from the para-substituted isomer (CAS 896508-20-6) and makes it particularly suitable for constructing ortho-fused heterocycles, benzoxazinones, and other conformationally constrained scaffolds that leverage the ortho-relationship between reactive centers [5].

ERAP1 Inhibitor Development for Autoimmune Research

The 1-(4-acetylpiperazine-1-carbonyl) motif has been validated in competitive ERAP1 aminopeptidase inhibitors, as demonstrated by compound 2 (1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea) which inhibits ERAP1 activity and antigen presentation in cellular assays [6]. 2-(4-Acetylpiperazine-1-carbonyl)benzoic acid provides a versatile entry point for synthesizing novel ERAP1 inhibitors through elaboration at the benzoic acid position, supporting immunology and autoimmune disease research programs focused on this emerging therapeutic target [7].

Technical Documentation Hub

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